8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

Catalog No.
S3159301
CAS No.
847035-44-3
M.F
C23H26N2O5
M. Wt
410.47
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-m...

CAS Number

847035-44-3

Product Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)chromen-4-one

Molecular Formula

C23H26N2O5

Molecular Weight

410.47

InChI

InChI=1S/C23H26N2O5/c1-3-24-10-12-25(13-11-24)14-19-20(26)9-8-18-22(27)21(15-29-23(18)19)30-17-6-4-16(28-2)5-7-17/h4-9,15,26H,3,10-14H2,1-2H3

InChI Key

QVVWKZPECLBDAN-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=C(C=C4)OC)O

Solubility

not available

Cardiovascular Research

Specific Scientific Field: Cardiology and vascular biology.

Summary of Application: The compound’s vasodilatory properties make it relevant for cardiovascular research. It relaxes blood vessels, potentially aiding in hypertension management.

Experimental Procedures:

    Vascular Rings: Isolated blood vessel rings (e.g., aorta) are pre-contracted.

    Compound Administration: Researchers apply the compound to assess vasodilation.

    Tension Measurements: Record changes in vessel tension.

Results:

    Vasodilation: Relaxation of blood vessels.

    Potential Hypotensive Effects: May lower blood pressure.

These are just three of the six applications. The compound’s versatility extends to other fields like anti-inflammatory research, enzyme inhibition studies, and more. Researchers continue to explore its potential across diverse scientific domains .

The compound 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one is a synthetic organic molecule characterized by a chromen-4-one core structure. Its molecular formula is C24H25N2O5C_{24}H_{25}N_{2}O_{5}, and it features a piperazine ring at the 8-position, a hydroxyl group at the 7-position, and a methoxyphenoxy group at the 3-position. This unique arrangement of functional groups contributes to its potential biological activities and applications in medicinal chemistry.

Typical for chromen-4-one derivatives:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, altering its reactivity and biological activity.
  • Reduction: The chromenone core may be reduced to yield dihydro derivatives, which could exhibit different pharmacological properties.
  • Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups that may enhance biological activity.

Research indicates that 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one exhibits significant biological activities. Notably, it has been shown to activate contractile activity in rat caecum circular smooth muscle through muscarinic acetylcholine receptors (specifically the M2 subtype) . This suggests potential applications in gastrointestinal motility disorders or related therapeutic areas.

The synthesis of this compound typically involves multiple steps, including:

  • Formation of the Chromenone Core: This may involve cyclization reactions starting from appropriate precursors.
  • Introduction of the Hydroxyl Group: This can be achieved through hydroxylation reactions.
  • Attachment of the Piperazine Ring: A Mannich reaction is often employed to introduce the piperazine moiety by reacting an amine with an aldehyde in the presence of a ketone.
  • Substitution for Methoxyphenoxy Group: This may involve coupling reactions with phenolic compounds.

Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yields and purity .

This compound has potential applications in various fields including:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing drugs targeting gastrointestinal motility or other receptor-mediated pathways.
  • Chemical Research: It can be used as a tool compound in studies related to receptor pharmacology and drug design.

Interaction studies involving this compound focus on its binding affinity and selectivity towards muscarinic acetylcholine receptors. Understanding these interactions helps elucidate its mechanism of action and potential therapeutic uses. Comparative studies with similar compounds can provide insights into structure-activity relationships.

Several compounds share structural similarities with 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, which include:

Compound NameStructure HighlightsUnique Features
7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-oneSimilar chromenone coreDifferent piperidine ring
8-((dimethylamino)methyl)-7-hydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-oneContains dimethylamino groupLacks piperazine structure
7-hydroxy-3-(2-methoxyphenyl)-8-(piperidin-1-yl)methyl)-4H-chromen-4-onePiperidine instead of piperazineVarying substituents on phenyl rings

These compounds highlight the uniqueness of 8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one, particularly in its specific substitution patterns and biological activities that may differentiate it from others in its class .

XLogP3

2.9

Dates

Last modified: 08-18-2023

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